3-(Piperidin-4-yloxy)phenol
Overview
Description
“3-(Piperidin-4-yloxy)phenol” is a compound that includes a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . The key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2H)-carboxylate to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity with a wide functional group tolerance .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases such as PubChem . The structure includes a piperidine ring attached to a phenol group via an ether linkage .Chemical Reactions Analysis
Phenolic compounds, such as “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Scientific Research Applications
- Application : Researchers explore the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find use in designing potential drugs with piperidine moieties .
- Application : The compound’s antioxidant properties may contribute to combating oxidative stress and reducing reactive oxygen species (ROS) levels, which are associated with cancer .
- Application : Piperidinol phenyl ether, as a phenolic compound, could be relevant in plant-based applications, such as antimicrobial, anti-inflammatory, and antiproliferative activities .
- Application : Researchers investigate cyclization, cycloaddition, annulation, and multicomponent reactions to access diverse piperidine derivatives. These methods aid in constructing biologically active compounds .
- Application : Scientists explore the pharmacological potential of synthetic and natural piperidines. This includes evaluating their biological activity and designing novel drugs .
- Application : Researchers investigate its impact on intracellular signaling molecules involved in cancer initiation and progression. It may have potential as an anticancer agent .
Pharmaceuticals and Drug Design
Antioxidant Properties
Bioactive Molecules in Plants
Chemical Synthesis and Functionalization
Medicinal Chemistry
Cancer Research
Mechanism of Action
Target of Action
The primary target of 3-(Piperidin-4-yloxy)phenol is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial protein involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Mode of Action
It’s known that the compound interacts with mapk14, potentially influencing its activity
Biochemical Pathways
The compound’s interaction with mapk14 suggests it may influence pathways regulated by this kinase . MAPK14 is involved in various cellular processes, including inflammation, cell growth, and apoptosis .
Result of Action
Given its interaction with MAPK14, it may influence cellular processes regulated by this kinase, potentially affecting cell growth, inflammation, and apoptosis .
Future Directions
Piperidine derivatives have significant roles in the pharmaceutical industry, and their synthesis is an important area of research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids represents a promising direction for future research .
properties
IUPAC Name |
3-piperidin-4-yloxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-9-2-1-3-11(8-9)14-10-4-6-12-7-5-10/h1-3,8,10,12-13H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFAIECLBCEMCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311559 | |
Record name | 3-(4-Piperidinyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
718596-86-2 | |
Record name | 3-(4-Piperidinyloxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=718596-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Piperidinyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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